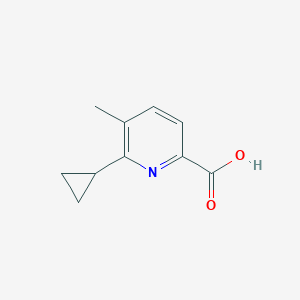

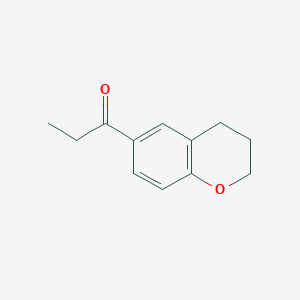

1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

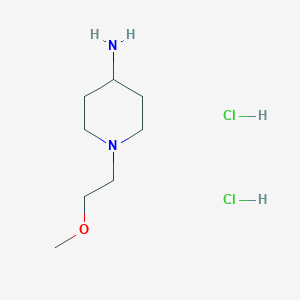

The compound “1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one” is a chemical compound that falls under the category of benzopyrans . Benzopyrans are a class of organic compounds that contain a benzene ring fused to a pyran ring .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a benzopyran core, which consists of a benzene ring fused to a pyran ring . The 3,4-dihydro-2H-1-benzopyran moiety indicates that the compound has a partially saturated benzopyran ring .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, benzopyrans in general are known to undergo a variety of chemical reactions. These can include photoisomerization and thermal reactions .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

Chromones, including 1-benzopyran derivatives, are recognized for their significant antioxidant potential. These compounds are present in a normal human diet and possess various physiological activities, such as anti-inflammatory, antidiabetic, antitumor, and anticancer effects. These activities are primarily attributed to the compounds' ability to neutralize active oxygen species and halt free radical processes, potentially delaying or inhibiting cell impairment leading to diseases. The presence of a double bond, a carbonyl group in the chromone structure, and specific hydroxyl groups are crucial for their radical scavenging activity (Yadav et al., 2014).

Anticancer Effects in Hepatocellular Carcinoma

Baicalein, a flavonoid derivative of 1-benzopyran, has been extensively researched for its anticancer properties, especially against hepatocellular carcinoma (HCC). It influences various biological processes, including cell proliferation, metastasis, apoptosis, and autophagy. Baicalein shows promise as a novel anticancer drug due to its potential to reduce side effects without compromising therapeutic efficacy, highlighting the necessity for further development and clinical evaluation (Bie et al., 2017).

Building Blocks in Supramolecular Chemistry

Benzopyran derivatives, including 1,3,4,6,7,8-hexahydro-4,6,6,7,8,8-hexamethylcyclopenta(g)-2-benzopyrane (HHCB), serve as versatile ordering moieties in supramolecular chemistry. Their simple structure, accessibility, and detailed understanding of their self-assembly behavior enable their use in applications ranging from nanotechnology and polymer processing to biomedical applications. The self-assembly into one-dimensional, rod-like structures, stabilized by hydrogen bonding, underscores their potential as a multipurpose building block in creating complex molecular architectures (Cantekin et al., 2012).

Zukünftige Richtungen

The future directions for research into “1-(3,4-dihydro-2H-1-benzopyran-6-yl)propan-1-one” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activity. Given the wide range of biological activities exhibited by benzopyran compounds, they may have potential applications in medicinal chemistry .

Eigenschaften

IUPAC Name |

1-(3,4-dihydro-2H-chromen-6-yl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-11(13)9-5-6-12-10(8-9)4-3-7-14-12/h5-6,8H,2-4,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMOQCDMQSGYJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)OCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Bromophenyl)-2-((4-bromophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2536507.png)

![(E)-6-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-9H-purine](/img/structure/B2536516.png)

![2-(Furan-2-yl)-5-((3-methylpiperidin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2536517.png)

![2-chloro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2536518.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2536521.png)